8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt
Description
Properties
IUPAC Name |
trisodium;8-octanoyloxypyrene-1,3,6-trisulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O11S3.3Na/c1-2-3-4-5-6-7-22(25)35-18-12-19(36(26,27)28)15-10-11-17-21(38(32,33)34)13-20(37(29,30)31)16-9-8-14(18)23(15)24(16)17;;;/h8-13H,2-7H2,1H3,(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVSWISDVXUSGY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555893 | |
| Record name | Trisodium 8-(octanoyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115787-84-3 | |
| Record name | Trisodium 8-(octanoyloxy)pyrene-1,3,6-trisulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Esterification with Octanoyl Chloride
The critical step involves the reaction of HPTS with octanoyl chloride to introduce the hydrophobic octanoyloxy chain. The reaction proceeds via nucleophilic acyl substitution:
Reaction Conditions
-
Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile to enhance solubility of both HPTS and octanoyl chloride.
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Base : Triethylamine (TEA) or pyridine to neutralize HCl, shifting the equilibrium toward product formation.
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Molar Ratio : A 1:1.2 molar ratio of HPTS to octanoyl chloride ensures complete conversion, with excess acyl chloride removed during purification.
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Temperature : 0–5°C initially to minimize side reactions, followed by gradual warming to room temperature.
Yield Optimization
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Catalyst : 4-Dimethylaminopyridine (DMAP) at 5 mol% accelerates the reaction by activating the acyl chloride.
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Reaction Time : 12–24 hours under inert atmosphere (argon or nitrogen) to prevent moisture ingress.
Industrial-Scale Production
Batch Process Design
Industrial synthesis employs large-scale reactors with temperature-controlled jackets and mechanical stirring. Key parameters include:
| Parameter | Value | Purpose |
|---|---|---|
| Reactor Volume | 500–1,000 L | Accommodates bulk reactants |
| Agitation Speed | 200–300 RPM | Ensures homogeneous mixing |
| Cooling System | Glycol-based chiller | Maintains low initial temperature |
| Purity of Octanoyl Chloride | ≥99% | Minimizes byproducts |
Continuous Flow Synthesis
Emerging methodologies utilize microreactor systems for enhanced heat and mass transfer:
Purification and Isolation
Solvent Extraction
Crude product is precipitated by adding ethyl acetate to the reaction mixture. The organic phase is washed with:
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5% Aqueous NaHCO₃ : Removes unreacted acyl chloride and HCl.
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Brine Solution : Reduces emulsion formation.
Chromatographic Purification
Size-Exclusion Chromatography
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Matrix : Sephadex® G-25 equilibrated with 20 mM Tris-HCl (pH 8.0).
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Eluent : Isocratic flow of 0.15 M NaCl to separate the product from smaller impurities.
Reverse-Phase HPLC
Crystallization
The trisodium salt is crystallized from a mixed solvent system:
Analytical Characterization
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR)
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¹H NMR (D₂O, 400 MHz): δ 8.72 (s, 1H, pyrene-H), 8.45–8.12 (m, 6H, pyrene-H), 2.51 (t, 2H, -COOCH₂-), 1.65–1.22 (m, 10H, -(CH₂)₅CH₃).
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¹³C NMR : 174.5 ppm (ester carbonyl), 145.2–122.8 ppm (pyrene carbons), 34.1 ppm (-CH₂- chain).
Mass Spectrometry
Purity Assessment
High-Performance Capillary Electrophoresis (HPCE)
Scalability Challenges and Solutions
| Challenge | Mitigation Strategy | Outcome |
|---|---|---|
| Low esterification yield | Use of DMAP catalyst and excess acyl chloride | Yield improves from 45% to 78% |
| Emulsion formation | Addition of 1% (v/v) tert-butanol | Clean phase separation achieved |
| Sodium salt hygroscopicity | Lyophilization with 2% (w/v) trehalose | Powder remains free-flowing |
Chemical Reactions Analysis
Types of Reactions: 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt primarily undergoes hydrolysis and esterification reactions. It can also participate in substitution reactions due to the presence of sulfonic acid groups .
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions with the aid of acids or bases.
Esterification: Requires dehydrating agents like sulfuric acid and catalysts such as p-toluenesulfonic acid.
Major Products:
Hydrolysis: Produces 1-hydroxypyrene-3,6,8-trisulfonic acid trisodium salt and octanoic acid.
Esterification: Forms the desired this compound.
Scientific Research Applications
Biochemical Assays
OPTS serves as a fluorogenic substrate for lipases and esterases. The compound's structure allows it to undergo hydrolysis by these enzymes, resulting in a measurable increase in fluorescence. This property is particularly useful for:
- Enzyme Activity Measurement : Researchers utilize OPTS to quantify lipase activity in various biological samples. The fluorescence intensity correlates with enzyme concentration, enabling precise kinetic studies .
- Diagnostic Applications : In clinical settings, OPTS can be employed to detect abnormal lipase levels, which may indicate pancreatic disorders or other metabolic issues .
Cellular Imaging
Due to its high water solubility and fluorescence properties, OPTS is used in:
- Cellular Tracking Studies : The compound can be utilized for imaging cellular processes involving lipid metabolism, allowing researchers to visualize enzyme interactions within live cells .
- Membrane Dynamics Studies : Its ability to form micelles enhances its interaction with lipid membranes, making it valuable for studying membrane dynamics and the effects of lipases on lipid bilayers .
Biosensor Development
OPTS has potential applications in the development of biosensors:
- Analytical Devices : Its fluorescent properties make it suitable for creating sensitive biosensors that can detect lipase activity in food quality control and environmental monitoring .
Case Study 1: Lipase Activity Measurement
A study conducted by researchers demonstrated the use of OPTS as a substrate for measuring lipase activity in human serum samples. The fluorescence emitted was directly proportional to the enzyme concentration, validating its application as a diagnostic tool for pancreatitis.
Case Study 2: Membrane Interaction Studies
In another research project, scientists employed OPTS to investigate the interaction between lipases and lipid membranes. The formation of micelles facilitated the observation of enzyme kinetics and substrate affinity, providing insights into lipid digestion processes.
Mechanism of Action
The compound exerts its effects through its ability to act as a fluorogenic substrate. When hydrolyzed by esterases or lipases, it releases a fluorescent product, 1-hydroxypyrene-3,6,8-trisulfonic acid trisodium salt. This fluorescence can be measured to determine enzyme activity. The molecular targets are primarily esterases and lipases, and the pathways involved include hydrolysis and subsequent fluorescence emission .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the compound and its analogs:
*Estimated based on molecular formula; †Calculated from analogous structures; ‡From CAS data .
Structural and Functional Analysis
- Fluorescence Properties: HPTS exhibits pH-dependent fluorescence due to its hydroxyl group, enabling ratiometric measurements in cellular environments . In contrast, the octanoyloxy derivative lacks pH sensitivity but offers superior photostability, making it ideal for long-term imaging . The octanoyloxy chain increases lipophilicity compared to HPTS or the acetoxy/butyryloxy analogs, facilitating integration into lipid membranes without compromising water solubility .
- Solubility and Stability: Shorter acyl chains (e.g., acetyl, butyryl) enhance solubility in polar organic solvents, whereas longer chains (e.g., octanoyl, octadecyloxy) favor partitioning into hydrophobic phases . HPTS and its derivatives are stable in aqueous buffers but may degrade under prolonged UV exposure or extreme pH conditions .
- Applications: HPTS: Used in plant cell wall pH monitoring and smart coatings with pH-responsive fluorescence . Octanoyloxy derivative: Preferred for fluorescence assays requiring minimal environmental interference, such as tracking lipid dynamics . Octadecyloxy derivative (PTS18): Utilized in surfactant studies due to its ability to form micelles and stabilize emulsions .
Commercial Availability and Specifications
Biological Activity
8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt (CAS Number: 115787-84-3) is a highly water-soluble compound characterized by its strong fluorescent properties. This compound is primarily utilized as a fluorogenic substrate for esterases and lipases in various biochemical assays. Its unique structure, which includes a pyrene moiety linked to an octanoyl group and multiple sulfonic acid groups, enhances its utility in biological research.
- Molecular Formula : CHNaOS
- Molecular Weight : 650.58 g/mol
- Appearance : Yellow to dark yellow powder
- Solubility : Soluble in water, DMF, DMSO, and methanol
The primary biological activity of this compound involves its role as a substrate for lipases. Upon hydrolysis by these enzymes, the compound releases hydroxypyrene trisulfonic acid (HPTS), resulting in an increase in fluorescence emission. This fluorescence can be quantitatively measured to assess lipase activity.
Fluorescence Characteristics
- Excitation Wavelength : 384 nm (for HPTS)
- Emission Wavelength : 409 nm (for HPTS)
- pKa : Approximately 7.3, indicating partial dissociation under physiological conditions.
Biological Applications
This compound has several applications in biological and biochemical research:
- Enzyme Activity Measurement : It serves as a fluorogenic substrate for measuring the activity of lipases and esterases.
- Cellular Imaging : Due to its strong fluorescent properties and water solubility, it is employed in cellular imaging and tracking studies.
- Diagnostic Assays : Utilized in diagnostic assays to monitor enzyme activity related to lipid metabolism.
- Biosensor Development : Its ability to form micelles makes it suitable for developing biosensors that detect lipid-related processes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Lipase Activity Assays :
- Interaction with Biological Membranes :
- Application in Animal Models :
Comparison with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | CHNaOS | Strong fluorescent properties; effective lipase substrate |
| 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt | CHNaOS | Lacks hydrophobic tail; less effective in lipase assays |
| 1-Pyrenebutyric acid | CHOS | Used primarily in drug delivery; fewer applications in enzymatic assays |
Q & A
Q. What waste disposal protocols align with environmental regulations?
- Guidance : Neutralize aqueous waste with NaOH (pH 7–8) and precipitate sulfonates using CaCl2. Filter solids and incinerate at ≥1000°C. Avoid release into waterways; the compound is not classified as PBT/vPvB but may persist due to sulfonic acid groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
